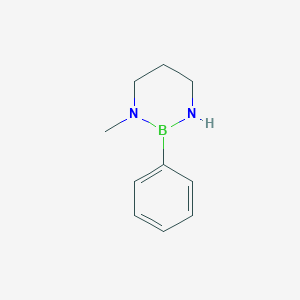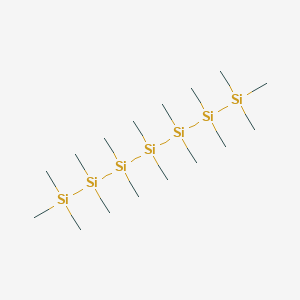
2-Phenylethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethyl thiocyanate is an organic compound characterized by the presence of a phenylethyl group attached to a thiocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Phenylethyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with thiophosgene, resulting in the formation of the desired thiocyanate compound . Another method includes the use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as a solvent . This method is advantageous due to its low toxicity, low cost, and high yield.
Industrial Production Methods: Industrial production of this compound often employs the reaction of alkyl halides with ammonium thiocyanate in polyethylene glycol as a reaction medium . This eco-friendly method ensures high yields without the formation of isothiocyanates as by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiocyanate group into other functional groups, such as sulfonates.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Thiols and related compounds.
Substitution: Various substituted phenylethyl derivatives.
Aplicaciones Científicas De Investigación
2-Phenylethyl thiocyanate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in studies related to enzyme inhibition and protein modification.
Medicine: Research has explored its potential as an anticancer and antimicrobial agent.
Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenylethyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to active sites or modifying protein structures . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Phenylethyl isothiocyanate: Known for its bioactive properties, including antioxidant and anticancer activities.
Phenylethylamine: A central nervous system stimulant with applications in medicinal chemistry.
Uniqueness: 2-Phenylethyl thiocyanate is unique due to its specific thiocyanate functional group, which imparts distinct chemical reactivity and biological activity compared to its isothiocyanate and amine counterparts.
Propiedades
Número CAS |
5654-72-8 |
|---|---|
Fórmula molecular |
C9H9NS |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
2-phenylethyl thiocyanate |
InChI |
InChI=1S/C9H9NS/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 |
Clave InChI |
HUKWNFVGBRDJIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



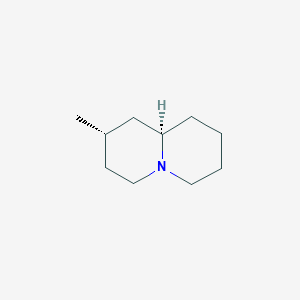
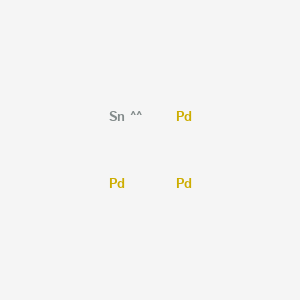
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
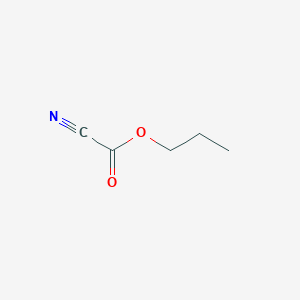
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)
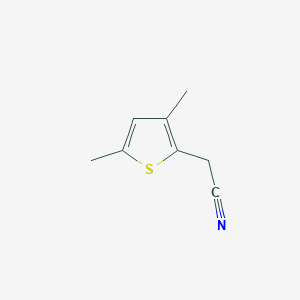
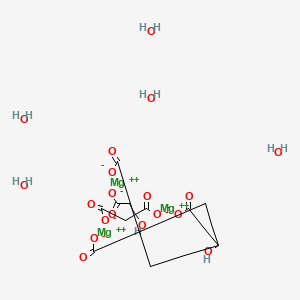
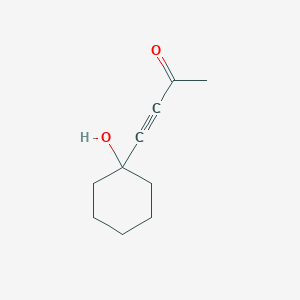
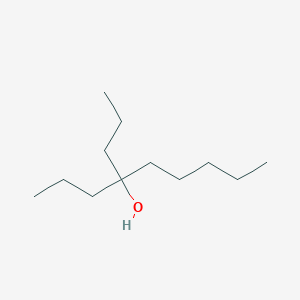
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)
